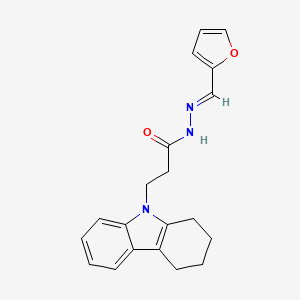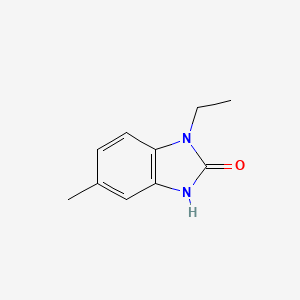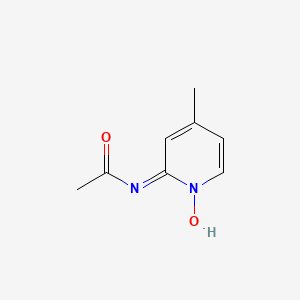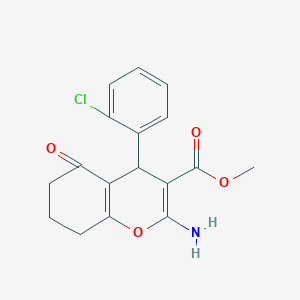![molecular formula C11H18N4O2S B11998870 N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide](/img/structure/B11998870.png)
N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)ethanediamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE is a complex organic compound that has garnered significant interest in various scientific fields This compound is characterized by its unique structure, which includes a diethylamino group, a thiazole ring, and an oxalamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2-aminoethanethiol with diethylamine to form N-(2-diethylaminoethyl)thiazole. This intermediate is then reacted with oxalyl chloride to produce the final compound. The reaction conditions often require controlled temperatures and the use of solvents such as dichloromethane to facilitate the reactions .
Industrial Production Methods
Industrial production of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure high yield and purity of the compound, making it suitable for various applications in research and industry .
Chemical Reactions Analysis
Types of Reactions
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE undergoes several types of chemical reactions, including:
Substitution: The thiazole ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Common reagents used in the reactions of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE include oxidizing agents like hydrogen peroxide, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The reaction conditions often involve specific temperatures, solvents, and catalysts to achieve the desired products .
Major Products Formed
The major products formed from the reactions of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE include sulfoxides, sulfones, amines, alcohols, and substituted thiazole derivatives.
Scientific Research Applications
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE involves its interaction with specific molecular targets and pathways. The diethylamino group and thiazole ring play crucial roles in its binding to enzymes or receptors, leading to the modulation of biological processes. The compound may inhibit or activate specific pathways, resulting in its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Similar compounds to N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE include:
4-Amino-N-[2-(diethylamino)ethyl]benzamide: Known for its antimicrobial properties.
2-(Diethylamino)ethyl methacrylate: Used in polymer synthesis and drug delivery systems.
Uniqueness
N-(2-DIETHYLAMINO-ETHYL)-N’-THIAZOL-2-YL-OXALAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.
Properties
Molecular Formula |
C11H18N4O2S |
|---|---|
Molecular Weight |
270.35 g/mol |
IUPAC Name |
N-[2-(diethylamino)ethyl]-N'-(1,3-thiazol-2-yl)oxamide |
InChI |
InChI=1S/C11H18N4O2S/c1-3-15(4-2)7-5-12-9(16)10(17)14-11-13-6-8-18-11/h6,8H,3-5,7H2,1-2H3,(H,12,16)(H,13,14,17) |
InChI Key |
ZPKWGIJMWBMSJE-UHFFFAOYSA-N |
Canonical SMILES |
CCN(CC)CCNC(=O)C(=O)NC1=NC=CS1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![4-{[(E)-9-anthrylmethylidene]amino}-5-(4-methylphenyl)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998788.png)
![3-(1H-benzotriazol-1-yl)-N'-[(E)-(2,6-dichlorophenyl)methylidene]propanehydrazide](/img/structure/B11998794.png)

![9-Chloro-2-phenyl-5-(propan-2-yl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine](/img/structure/B11998801.png)


![2,3,4,5-Tetrachloro-6-[(1,3-thiazol-2-yl)carbamoyl]benzoic acid](/img/structure/B11998819.png)

![9-Chloro-5-(2,4-dichlorophenyl)-2-(2-furyl)-1,10B-dihydropyrazolo[1,5-C][1,3]benzoxazine](/img/structure/B11998827.png)


![N'-[(E)-(4-methylphenyl)methylidene]-1H-benzimidazole-5-carbohydrazide](/img/structure/B11998856.png)


